An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Methoxyphenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's physical properties is the bedrock upon which successful development is built. This guide is dedicated to 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid, a compound of interest for its potential applications stemming from its unique structural motif. It is imperative to note at the outset that, despite a thorough review of the scientific literature and chemical databases, experimentally determined physical property data for this specific compound remains elusive. This guide, therefore, takes a two-pronged approach. Firstly, it presents the most reliable in silico predicted properties to offer a foundational understanding of the molecule's expected behavior. Secondly, and more critically, it provides detailed, field-proven experimental protocols for the determination of these core physical properties. This serves as a practical manual for researchers who may be the first to characterize this compound, ensuring a robust and reproducible approach. The methodologies are presented not merely as a set of instructions, but with an emphasis on the underlying scientific principles and the rationale behind each step, reflecting a commitment to scientific integrity and excellence.
Compound Identity and Computed Physicochemical Properties
1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is a carboxylic acid derivative featuring a cyclopentane ring and a methoxy-substituted phenyl group. Its chemical structure dictates its potential for various intermolecular interactions, influencing its physical behavior.
| Property | Value | Source |
| Molecular Formula | C13H16O3 | PubChem[1] |
| Molecular Weight | 220.26 g/mol | PubChem[1] |
| CAS Number | 43050-39-1 (Note: This CAS number is also associated with the para-isomer)[2] | Multiple Chemical Suppliers |
| XLogP3 | 2.8 | PubChem (Predicted)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted)[1] |
| Rotatable Bond Count | 3 | PubChem (Predicted)[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem (Predicted) |
| Exact Mass | 220.109944368 | PubChem (Predicted) |
Note on Isomerism: It is crucial to distinguish the target compound, the meta-isomer, from its structural isomer, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (the para-isomer). The para-isomer has a reported melting point of 151-156 °C, which can serve as a useful, albeit rough, point of comparison.
Experimental Determination of Physical Properties: A Methodological Guide
The following sections provide detailed protocols for the experimental determination of the key physical properties of a solid organic acid like 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected. Impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
This method is chosen for its accuracy and the small amount of sample required.
Protocol:
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Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is finely powdered on a watch glass.
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Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
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Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
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Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine a rough estimate.
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Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C/min) starting from about 20 °C below the estimated melting point.
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Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.
Causality in Experimental Choices:
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Dry Sample: The presence of solvent can act as an impurity, leading to a depressed and broadened melting range.
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Fine Powder: A finely powdered sample ensures uniform heat distribution.
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Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Workflow Diagram:
Boiling Point Determination
As 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid is expected to be a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition.
Methodology: Small-Scale Distillation under Reduced Pressure
This method is suitable for determining the boiling point of a small quantity of a high-boiling-point compound.
Protocol:
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Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source with a manometer to monitor the pressure.
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Sample and Boiling Chips: The sample and a few boiling chips or a magnetic stir bar are placed in the distillation flask.
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Evacuation: The system is slowly evacuated to the desired pressure.
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Heating: The distillation flask is heated gently.
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Boiling Point Reading: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
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Correction to Atmospheric Pressure (Optional): The observed boiling point can be corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation if desired.
Causality in Experimental Choices:
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Reduced Pressure: Many high-molecular-weight organic compounds decompose at their atmospheric boiling points. Reducing the pressure lowers the boiling point, allowing for distillation without decomposition.
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Boiling Chips/Stir Bar: These prevent bumping and ensure smooth boiling.
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Steady Condensation: A steady rate of distillation indicates that the system is at equilibrium and the observed temperature is the true boiling point at that pressure.
Workflow Diagram:
Solubility Profile
The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.
Methodology: Qualitative Solubility Testing
This method systematically assesses the solubility of the compound in a range of solvents of varying polarity and pH.
Protocol:
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General Procedure: In a small test tube, add approximately 10-20 mg of the solid sample. Add 1 mL of the solvent. Stir or vortex the mixture for 1-2 minutes. Observe if the solid dissolves completely.
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Solvents for Testing:
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Water: To assess hydrophilicity.
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5% w/v Sodium Bicarbonate (NaHCO₃) solution: Solubility with effervescence indicates a relatively strong acid (carboxylic acid).
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5% w/v Sodium Hydroxide (NaOH) solution: Solubility indicates an acidic compound (carboxylic acid or phenol).
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5% v/v Hydrochloric Acid (HCl) solution: To test for basic functional groups (not expected for this compound).
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Organic Solvents: A range of organic solvents should be tested, such as methanol (polar protic), acetone (polar aprotic), and toluene (non-polar).
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Causality in Experimental Choices:
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Solvent Selection: The choice of solvents covers a wide range of polarities and acid-base properties, providing a comprehensive solubility profile.
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Aqueous Base and Acid: The use of basic and acidic solutions helps to identify ionizable functional groups. Carboxylic acids will deprotonate in a basic solution to form a more soluble carboxylate salt.
Workflow Diagram:
Conclusion
While experimentally determined physical properties for 1-(3-Methoxyphenyl)cyclopentanecarboxylic acid are not currently available in the public domain, this guide provides a solid foundation for its characterization. The in silico predictions offer valuable initial estimates, and the detailed experimental protocols presented herein equip researchers with the necessary tools to perform a thorough and accurate physicochemical analysis. The rigorous application of these methodologies will undoubtedly contribute to a deeper understanding of this compound and facilitate its potential applications in scientific research and development.
References
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PubChem. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 1-(3-methoxyphenyl)cyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

